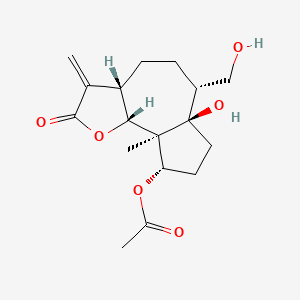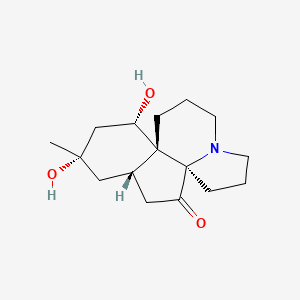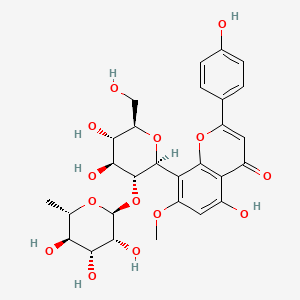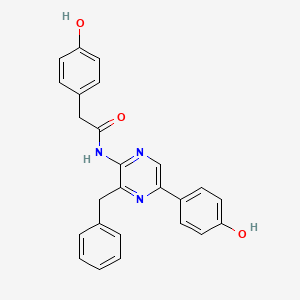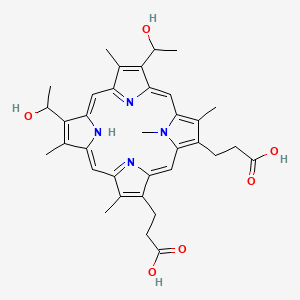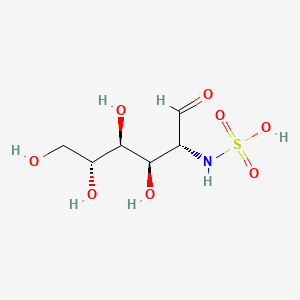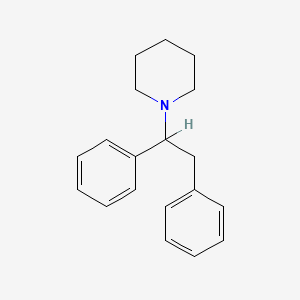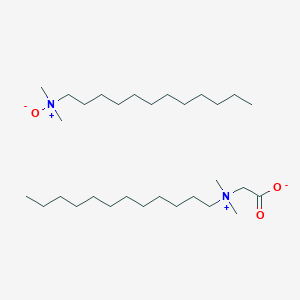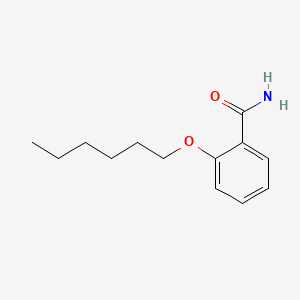
Exalamide
概要
説明
Exalamide is a benzamide that is salicylamide in which the phenolic hydroxy group has been converted into the corresponding hexyl ether . It has been used as a topical antifungal agent . It is an aromatic ether and a member of benzamides . It is functionally related to a salicylamide .
Molecular Structure Analysis
Exalamide has a molecular formula of C13H19NO2 . Its molecular weight is 221.29 g/mol . The IUPAC name for Exalamide is 2-hexoxybenzamide .
Physical And Chemical Properties Analysis
Exalamide has a molecular weight of 221.29 g/mol . Its molecular formula is C13H19NO2 . The IUPAC name for Exalamide is 2-hexoxybenzamide .
科学的研究の応用
Antifungal Applications
Exalamide: is recognized for its efficacy as an antifungal agent. It’s particularly used in treating various dermatophytic infections such as tinea corporis, tinea cruris, tinea manus, tinea pedis, tinea versicolor, and candidiasis . Its mechanism involves disrupting the fungal cell membrane, leading to the death of the pathogenic cells.
Gene Manipulation
In the field of genetic engineering, Exalamide derivatives can be used to facilitate gene cloning, transfer, and manipulation. This is due to its ability to form stable complexes with DNA, which can be useful in the process of plasmid preparation and gene expression studies .
Molecular Cloning
Exalamide: is utilized in molecular cloning to amplify DNA fragments for subsequent cloning into larger vectors. This application is crucial for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .
Transfection Studies
Researchers employ Exalamide in transfection studies to introduce foreign DNA into mammalian cells. This is essential for studying gene function, protein expression, and other cellular processes. The compound aids in the efficient transfer of genetic material into the host cells .
Gene Knockout Studies
Exalamide: is also used in gene knockout studies for generating knockout constructs. These are vital for targeted gene disruption experiments, allowing researchers to study the phenotypic changes resulting from specific gene modifications .
PCR Amplification
In polymerase chain reaction (PCR) amplification, Exalamide serves as a template DNA provider. This is indispensable for applications such as gene expression analysis, genotyping, and molecular diagnostics, where precise DNA replication is required .
Safety and Hazards
Safety data sheets suggest avoiding breathing mist, gas, or vapors of Exalamide . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is recommended, and all sources of ignition should be removed .
作用機序
Target of Action
Exalamide, also known as 2-n-Hexyloxybenzamide, is primarily recognized as an antifungal agent . .
Mode of Action
As an antifungal agent, it is plausible that Exalamide interacts with specific targets in fungal cells to inhibit their growth or reproduction
Biochemical Pathways
Given its role as an antifungal agent, it is likely that Exalamide interferes with essential biochemical pathways in fungi, leading to their inhibition or death
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism, and its elimination from the body
Result of Action
As an antifungal agent, it is likely that Exalamide exerts its effects at the molecular and cellular levels, leading to the inhibition of fungal growth or reproduction
Action Environment
Environmental factors such as pH and temperature can significantly impact the activity of drugs and other bioactive compounds
特性
IUPAC Name |
2-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSJXOVLXUMMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045899 | |
| Record name | Exalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Exalamide | |
CAS RN |
53370-90-4 | |
| Record name | Exalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53370-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exalamide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053370904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exalamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Exalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EXALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JEC65JCG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Exalamide compare to other antifungal agents like Clotrimazole, Miconazole, and Econazole in terms of in vitro activity against dermatophytes?
A1: A study [, , ] compared the in vitro antifungal activity of these four agents against 64 clinical isolates of various dermatophyte species. The research showed the following rank order of effectiveness: Clotrimazole demonstrated the highest antifungal activity, followed by Econazole Nitrate, Miconazole Nitrate, and lastly, Exalamide []. This suggests that Exalamide exhibited the weakest antifungal activity among the tested agents against the selected dermatophytes in vitro.
Q2: Did the study find any variations in the antifungal activity of these agents depending on the specific dermatophyte species?
A2: Yes, the minimal inhibitory concentration (MIC), which represents the lowest concentration of an antifungal agent required to inhibit the growth of a microorganism, varied depending on both the specific antifungal agent used and the species of dermatophyte being tested [, ]. This implies that the effectiveness of these antifungal agents, including Exalamide, can differ depending on the specific type of fungal infection.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




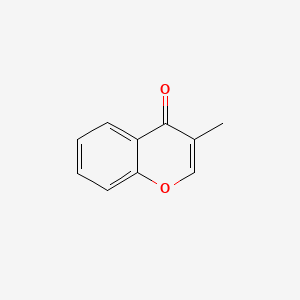
mercury](/img/structure/B1206855.png)
